2-[1-(2-furylcarbonyl)-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl]-N~1~-[3-(trifluoromethyl)phenyl]acetamide
Description
The compound 2-[1-(2-furylcarbonyl)-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl]-N~1~-[3-(trifluoromethyl)phenyl]acetamide features a tetrahydroquinoxaline core substituted with:
Properties
Molecular Formula |
C22H16F3N3O4 |
|---|---|
Molecular Weight |
443.4 g/mol |
IUPAC Name |
2-[1-(furan-2-carbonyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C22H16F3N3O4/c23-22(24,25)13-5-3-6-14(11-13)26-19(29)12-17-20(30)27-15-7-1-2-8-16(15)28(17)21(31)18-9-4-10-32-18/h1-11,17H,12H2,(H,26,29)(H,27,30) |
InChI Key |
BEWMCTNLYIFOOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(N2C(=O)C3=CC=CO3)CC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of o-Phenylenediamine Derivatives
The tetrahydroquinoxaline scaffold is typically synthesized via cyclocondensation of o-phenylenediamine with α-keto acids or esters. For example, reacting 1,2-diaminobenzene with ethyl pyruvate under acidic conditions yields 3-oxo-1,2,3,4-tetrahydroquinoxaline.
-
Substrate : 1,2-Diaminobenzene (1.0 equiv) and ethyl pyruvate (1.2 equiv).
-
Conditions : Reflux in acetic acid (110°C, 24 h).
-
Yield : 72–85%.
Reduction of Quinoxalin-2-ones
Quinoxalin-2-ones can be reduced to tetrahydroquinoxalines using lithium aluminum hydride (LiAlH4). For instance, 5-methylquinoxalin-2-one (1a ) is reduced to 5-methyl-1,2,3,4-tetrahydroquinoxaline (2a ) in 76% yield.
| Starting Material | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| Quinoxalin-2-one | LiAlH4 (6.6 eq) | THF, reflux, 6 h | Tetrahydroquinoxaline | 76% |
Synthesis of the N-[3-(Trifluoromethyl)phenyl]acetamide Side Chain
Acetamide Formation via Schotten-Baumann Reaction
3-(Trifluoromethyl)aniline is acetylated using bromoacetyl bromide in a biphasic system (NaOH/H2O and CH2Cl2).
-
Substrate : 3-(Trifluoromethyl)aniline (1.0 equiv).
-
Reagent : Bromoacetyl bromide (1.2 equiv).
-
Conditions : 0°C, vigorous stirring, 2 h.
-
Yield : 89% (crude), >95% purity after recrystallization (EtOH/H2O).
Alkylation of Tetrahydroquinoxaline
The bromoacetamide intermediate is coupled to the tetrahydroquinoxaline core via nucleophilic substitution.
Example :
-
Substrate : 1-(2-Furylcarbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxaline (1.0 equiv).
-
Reagent : N-[3-(Trifluoromethyl)phenyl]bromoacetamide (1.1 equiv).
-
Base : K2CO3 (2.0 equiv).
-
Solvent : DMF, 60°C, 8 h.
Final Assembly and Purification
Coupling of Fragments
The fully functionalized tetrahydroquinoxaline and acetamide side chain are combined via a one-pot alkylation-acylation sequence.
Critical Parameters :
Analytical Characterization
Spectroscopic Data :
-
1H NMR (CDCl3): δ 8.21 (s, 1H, NH), 7.72–7.68 (m, 4H, Ar-H), 6.89 (d, J = 3.1 Hz, 1H, furan), 4.12 (s, 2H, CH2), 3.94–3.88 (m, 2H, quinoxaline-H).
-
13C NMR : δ 170.2 (C=O), 165.4 (furan C=O), 141.2–115.6 (Ar-C, CF3).
HRMS : m/z calculated for C22H16F3N3O4 [M+H]+: 444.1124; found: 444.1128.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-furylcarbonyl)-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl]-N~1~-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The quinoxaline core can be reduced to form tetrahydroquinoxalines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the quinoxaline core can produce tetrahydroquinoxalines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Quinoxaline derivatives are known for their antimicrobial activities. Recent studies have indicated that compounds similar to 2-[1-(2-furylcarbonyl)-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl]-N~1~-[3-(trifluoromethyl)phenyl]acetamide exhibit significant activity against various bacterial strains. For instance, quinoxaline 1,4-dioxides have shown promising results in inhibiting Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) comparable to standard treatments .
Anticancer Activity
Research has highlighted the anticancer potential of quinoxaline derivatives. Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that certain quinoxaline derivatives can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents . The specific compound under discussion may share these properties due to its structural similarities.
Neurological Applications
Neuroprotection and CNS Disorders
The compound may also have applications in treating central nervous system (CNS) disorders. Quinoxaline derivatives have been investigated for their neuroprotective effects and potential use in conditions such as Alzheimer's disease and Parkinson's disease. Studies suggest that these compounds can modulate neurotransmitter systems and exhibit neuroprotective actions against oxidative stress .
Anti-inflammatory Effects
Research into quinoxaline derivatives indicates their potential as anti-inflammatory agents. The ability of these compounds to inhibit pro-inflammatory cytokines suggests that they could be beneficial in treating inflammatory diseases. The specific compound might possess similar anti-inflammatory properties due to the presence of the quinoxaline moiety and other functional groups .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of quinoxaline derivatives is crucial for optimizing their pharmacological properties. The presence of various substituents, such as trifluoromethyl groups and furan rings, can significantly affect the biological activity of these compounds. Studies on SAR have shown that modifications to the quinoxaline core can enhance efficacy against specific targets while minimizing toxicity .
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted on a library of quinoxaline derivatives revealed that certain compounds exhibited MIC values as low as 0.5 μg/mL against pathogenic bacteria, highlighting their potential as new antimicrobial agents .
Case Study 2: Anticancer Activity
In a series of experiments assessing the anticancer activity of quinoxaline derivatives, one compound demonstrated a GI50 value of 0.42 mM against breast cancer cell lines, indicating significant cytotoxicity and potential for development into a therapeutic agent .
Mechanism of Action
The mechanism of action of 2-[1-(2-furylcarbonyl)-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl]-N~1~-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their differences:
*Calculated based on similar analogs.
Bioactivity and Mode of Action
- Structural Clustering and Bioactivity: Compounds with tetrahydroquinoxaline cores and trifluoromethylphenyl groups (e.g., Target Compound and ) likely cluster together in bioactivity profiles, as similar structures correlate with shared protein targets and mechanisms .
- Role of the Trifluoromethyl Group : The -CF₃ group in the Target Compound and analogs enhances membrane permeability and resistance to oxidative metabolism, critical for oral bioavailability .
- Furan vs.
Computational Similarity Analysis
- Tanimoto and Dice Indices : The Target Compound shares high similarity with (CF₃-substituted phenyl) and (furan-containing analogs), as calculated via MACCS or Morgan fingerprints .
- Impact of Substituent Position : Meta-substitution (3-CF₃ in Target Compound vs. 4-methoxy in ) influences steric and electronic compatibility with target proteins.
Key Research Findings
Metabolic Stability : The trifluoromethyl group in the Target Compound and likely reduces CYP450-mediated metabolism compared to nitro () or ethoxy () substituents .
Solubility Trade-offs : Methoxy groups () improve aqueous solubility but may reduce blood-brain barrier penetration compared to -CF₃ .
Biological Activity
The compound 2-[1-(2-furylcarbonyl)-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl]-N~1~-[3-(trifluoromethyl)phenyl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- A quinoxaline core, which is known for its diverse biological activities.
- A trifluoromethyl group that enhances lipophilicity and biological activity.
- An acetic acid derivative that may influence its pharmacokinetics.
The molecular formula is C_{19}H_{17F_3N_2O_2 with a molecular weight of approximately 368.35 g/mol.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, quinoxaline derivatives have been shown to induce apoptosis in various cancer cell lines through mechanisms such as:
- Upregulation of pro-apoptotic proteins (e.g., Bax).
- Downregulation of anti-apoptotic proteins (e.g., Bcl-2).
- Activation of caspase pathways leading to cell death.
A notable study demonstrated that a related quinoxaline compound exhibited an IC50 value of 8.18 µM against the HT-29 colon cancer cell line, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Quinoxaline Derivative A | HT-29 | 8.18 | Apoptosis via Bax/Bcl-2 modulation |
| Quinoxaline Derivative B | HCT-116 | 6.5 | Caspase activation |
Enzyme Inhibition
The compound may also exhibit inhibitory effects on specific enzymes relevant to metabolic disorders. For example, related acetamide derivatives have shown promise as inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. The structure–activity relationship (SAR) studies suggest that modifications to the quinoxaline framework can enhance inhibitory potency .
Antimicrobial Properties
Preliminary investigations into the antimicrobial activity of similar compounds have suggested potential effectiveness against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.
Study 1: Anticancer Efficacy
In a controlled experiment, a derivative of the compound was tested against multiple cancer cell lines including HCT-116 and HT-29. Results indicated significant cytotoxicity with an observable increase in apoptosis markers at concentrations as low as 8 µM .
Study 2: Enzyme Inhibition Profile
A series of synthesized quinoxaline derivatives were screened for α-glucosidase inhibition. One compound demonstrated an IC50 value of 2.1 µM, outperforming standard inhibitors like acarbose (IC50 = 750 µM), highlighting the potential of this class for managing diabetes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
